Cas no 128318-63-8 (4-tert-Butyl-2-iodoaniline)

4-tert-Butyl-2-iodoaniline is a halogenated aniline derivative featuring a tert-butyl substituent at the para position and an iodine atom at the ortho position relative to the amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, due to the reactivity of the iodine moiety. The tert-butyl group enhances steric and electronic properties, making it useful in the development of pharmaceuticals, agrochemicals, and advanced materials. Its stable crystalline form ensures ease of handling and storage. The compound’s distinct substitution pattern allows for selective functionalization, enabling precise structural modifications in target molecules.
4-tert-Butyl-2-iodoaniline structure
4-tert-Butyl-2-iodoaniline structure
Product Name:4-tert-Butyl-2-iodoaniline
CAS No:128318-63-8
MF:C10H14IN
MW:275.129334926605
MDL:MFCD09743667
CID:891061
Update Time:2025-06-12

4-tert-Butyl-2-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • 4-tert-Butyl-2-iodo-aniline
    • 4-tert-Butyl-2-iodoaniline
    • 2-iodo-4-tertbutylaniline
    • 4-(1,1-DIMETHYLETHYL)-2-IODOBENZENAMINE
    • 4-tert-butyl-2-iodobenzenamine
    • BUTTPARK 1777-100
    • BUTTPARK 177\07-100
    • 2-Iodo-4-tert-butylaniline
    • 4-tert-Butyl-2-iodo-phenylamine
    • MDL: MFCD09743667
    • Inchi: 1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
    • InChI Key: CDJKVBYMDRNYHT-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(=C1)C(C)(C)C)N

Computed Properties

  • Exact Mass: 275.01700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.091 g/l) (25 º C),
  • PSA: 26.02000
  • LogP: 3.75210

4-tert-Butyl-2-iodoaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B789450-25mg
4-tert-Butyl-2-iodoaniline
128318-63-8
25mg
$ 50.00 2022-06-06
TRC
B789450-50mg
4-tert-Butyl-2-iodoaniline
128318-63-8
50mg
$ 65.00 2022-06-06
TRC
B789450-250mg
4-tert-Butyl-2-iodoaniline
128318-63-8
250mg
$ 80.00 2022-06-06
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01108-1g
4-tert-Butyl-2-iodoaniline
128318-63-8 97%
1g
834.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01108-5g
4-tert-Butyl-2-iodoaniline
128318-63-8 97%
5g
2087.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01108-10g
4-tert-Butyl-2-iodoaniline
128318-63-8 97%
10g
3826.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01108-25g
4-tert-Butyl-2-iodoaniline
128318-63-8 97%
25g
7653.00 2021-06-01
eNovation Chemicals LLC
Y1242844-5g
4-tert-Butyl-2-iodo-aniline
128318-63-8 98%
5g
$160 2024-06-06
eNovation Chemicals LLC
Y1242844-10g
4-tert-Butyl-2-iodo-aniline
128318-63-8 98%
10g
$200 2024-06-06
abcr
AB544086-5 g
4-t-Butyl-2-iodo-aniline; .
128318-63-8
5g
€253.50 2023-06-14

4-tert-Butyl-2-iodoaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:128318-63-8)4-tert-Butyl-2-iodoaniline
Order Number:A1119257
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:21
Price ($):158.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:128318-63-8)2-碘-4-叔丁基苯胺
Order Number:LE27025097
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:01
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-tert-Butyl-2-iodoaniline

Introduction to 4-tert-Butyl-2-iodoaniline (CAS No: 128318-63-8)

4-tert-Butyl-2-iodoaniline, identified by its Chemical Abstracts Service (CAS) number 128318-63-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound, characterized by its aromatic structure and the presence of both an iodine substituent and a tert-butyl group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular formula, C₈H₁₁IN₂, reflects its composition and suggests potential applications in the development of novel molecules.

The significance of 4-tert-butyl-2-iodoaniline lies in its versatility as a building block for more complex chemical entities. The iodine atom at the 2-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl group, on the other hand, offers steric protection and electronic modulation, influencing the reactivity and selectivity of subsequent transformations.

In recent years, 4-tert-butyl-2-iodoaniline has been explored in various research avenues, particularly in medicinal chemistry. Its structural motif is reminiscent of several bioactive compounds, suggesting potential therapeutic applications. For instance, derivatives of aniline have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of an iodine atom at the para position enhances the molecule's ability to participate in metal-catalyzed reactions, facilitating the construction of more intricate scaffolds.

One of the most compelling aspects of 4-tert-butyl-2-iodoaniline is its role in the development of novel materials. The combination of an aromatic ring with halogen substituents makes it an attractive candidate for applications in organic electronics and photovoltaics. Researchers have demonstrated its utility in synthesizing conjugated polymers and small-molecule dyes that exhibit excellent optoelectronic properties. These materials are crucial for next-generation technologies such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

The synthesis of 4-tert-butyl-2-iodoaniline typically involves the iodination of 4-tert-butylaniline using appropriate iodinating agents under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the product. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making 4-tert-butyl-2-iodoaniline more accessible for industrial applications.

From a mechanistic perspective, 4-tert-butyl-2-iodoaniline serves as a fascinating model system for studying electrophilic aromatic substitution reactions. The presence of both electron-donating (tert-butyl) and electron-withdrawing (iodine) groups creates a delicate balance that influences reaction pathways. Understanding these dynamics not only advances our fundamental knowledge but also aids in designing more efficient synthetic strategies.

In conclusion, 4-tert-butyl-2-iodoaniline (CAS No: 128318-63-8) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, material science, and organic electronics underscores its importance in modern chemistry. As research continues to uncover new applications and refine synthetic methodologies, 4-tert-butyl-2-iodoaniline is poised to remain a cornerstone in chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:128318-63-8)4-tert-Butyl-2-iodoaniline
A1119257
Purity:99%
Quantity:10g
Price ($):158.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:128318-63-8)2-碘-4-叔丁基苯胺
LE27025097
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email